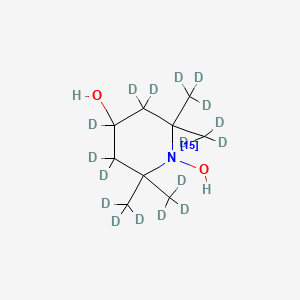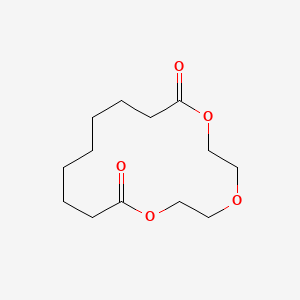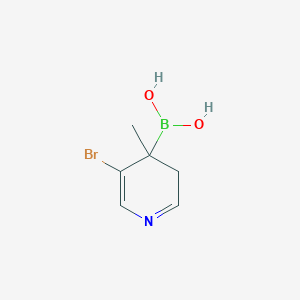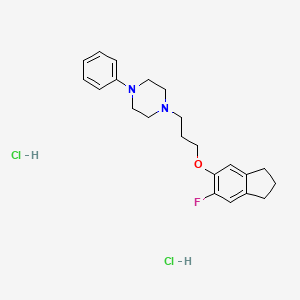
Aspartic acid, dimethyl ester, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid, dimethyl ester, L- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two ester groups, which replace the carboxyl groups of aspartic acid. The molecular formula of aspartic acid, dimethyl ester, L- is C6H11NO4, and it is commonly used in organic synthesis and various industrial applications .
準備方法
Aspartic acid, dimethyl ester, L- can be synthesized through several methods. One common synthetic route involves the reaction of L-aspartic acid with methanol in the presence of hydrochloric acid. This reaction produces L-aspartic acid dimethyl ester hydrochloride . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which is advantageous due to its mild reaction conditions and high yields .
化学反応の分析
Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins in biochemical studies.
Medicine: This compound is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyestuffs, and other industrial chemicals
作用機序
The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .
類似化合物との比較
Aspartic acid, dimethyl ester, L- can be compared with other similar compounds such as:
Aspartic acid: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.
Dimethyl aspartate: A similar ester derivative but with different stereochemistry.
N-acetyl aspartic acid: Another derivative with an acetyl group instead of ester groups, used in different biochemical applications
Aspartic acid, dimethyl ester, L- is unique due to its specific esterification, which enhances its solubility and reactivity in organic synthesis and industrial applications.
特性
CAS番号 |
688-09-5 |
|---|---|
分子式 |
C8H10F3NO5 |
分子量 |
257.16 g/mol |
IUPAC名 |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate |
InChI |
InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15) |
InChIキー |
BMMOKCXZISDJCQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)


